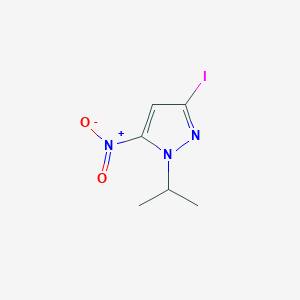

3-Iodo-1-isopropyl-5-nitro-1H-pyrazole

Description

Significance of the Pyrazole (B372694) Core in Advanced Organic Synthesis and Heterocyclic Chemistry

The pyrazole nucleus is a cornerstone in heterocyclic chemistry due to its versatile chemical nature and wide-ranging applications. researchgate.netmdpi.com Pyrazole and its derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. lifechemicals.comnih.gov The amphoteric character of the pyrazole ring allows for the straightforward introduction of various functional groups, making it a valuable scaffold in organic synthesis. researchgate.net

In medicinal chemistry, the pyrazole motif is found in a variety of drugs with diverse therapeutic activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial agents. nih.govmdpi.comnih.gov The ability of the pyrazole ring's nitrogen atoms to form hydrogen bonds and coordinate with biological targets is crucial to its pharmacological activity. researchgate.net In materials science, pyrazole derivatives are investigated for their use in creating polymers, dyes, and energetic materials, the latter due to the high nitrogen content and thermal stability of certain polynitro-substituted pyrazoles. researchgate.netmdpi.com Furthermore, pyrazoles serve as important ligands in transition-metal-catalyzed reactions, facilitating the synthesis of complex organic molecules. lifechemicals.comrsc.org

Table 1: Key Attributes of the Pyrazole Heterocycle

| Attribute | Description | Significance in Chemical Research |

|---|---|---|

| Structure | A five-membered aromatic ring with two adjacent nitrogen atoms. | Provides a stable and versatile scaffold for chemical modification. |

| Reactivity | Susceptible to electrophilic substitution (typically at the C4 position) and can be functionalized on both carbon and nitrogen atoms. nih.gov | Allows for the creation of a diverse library of derivatives with tailored properties. acs.org |

| Biological Activity | The core is present in numerous compounds with anti-inflammatory, anticancer, analgesic, and antimicrobial properties. mdpi.comnih.gov | A privileged structure in drug discovery and development. |

| Coordinating Ability | The nitrogen atoms act as ligands for metal ions. | Useful in coordination chemistry, catalysis, and the design of metal-organic frameworks. lifechemicals.com |

| Applications | Found in pharmaceuticals, agrochemicals (insecticides, herbicides), dyes, and energetic materials. lifechemicals.commdpi.com | Demonstrates broad utility across various sectors of the chemical industry. |

Rationale for Focused Academic Research on 3-Iodo-1-isopropyl-5-nitro-1H-pyrazole

The specific substitution pattern of this compound provides a clear rationale for its focused investigation. The molecule is designed as a highly functionalized building block for advanced chemical synthesis. Each substituent plays a distinct role:

3-Iodo Group: The iodine atom is an exceptionally useful functional group in organic synthesis. It serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. researchgate.net This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more elaborate molecular architectures.

5-Nitro Group: The nitro group is a strong electron-withdrawing group. Its presence significantly influences the electronic properties of the pyrazole ring, affecting its reactivity and the acidity of the ring protons. The nitro group is also a key component in the field of energetic materials, contributing to the density and oxygen balance of a compound. researchgate.netmdpi.com Furthermore, it can be chemically reduced to an amino group, providing a pathway to another class of functionalized pyrazoles, which are important intermediates for pharmaceuticals and dyes.

1-Isopropyl Group: The N-isopropyl group provides steric bulk, which can influence the regioselectivity of subsequent reactions on the pyrazole ring. It also enhances the molecule's solubility in organic solvents, which is a practical advantage for its use in synthesis. The substitution at the N1 position defines the orientation of the other substituents and prevents unwanted N-H reactivity. acs.org

The combination of a reactive iodo-handle for coupling reactions and an electron-withdrawing nitro group makes this compound a powerful intermediate. Research is driven by its potential to act as a precursor for novel, highly substituted pyrazoles that could be screened for biological activity or evaluated for applications in materials science.

Scope and Objectives of the Comprehensive Academic Investigation

A comprehensive academic investigation of this compound would be structured to fully characterize its chemical properties and explore its synthetic potential. The primary objectives of such research would be methodically defined.

Table 2: Research Objectives for this compound

| Objective | Description |

|---|---|

| Synthesis and Optimization | To develop and optimize a high-yield, regioselective synthesis pathway for the title compound. rsc.org |

| Physicochemical Characterization | To fully characterize the compound using analytical techniques such as NMR spectroscopy, IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm its structure and properties. |

| Reactivity Profiling | To investigate the reactivity of the compound in a range of canonical cross-coupling reactions (e.g., Sonogashira, Suzuki) to assess the utility of the 3-iodo group as a synthetic handle. researchgate.net |

| Functional Group Transformation | To explore the chemical transformation of the 5-nitro group, particularly its reduction to an amino group, to access a new family of 5-amino-3-substituted pyrazole derivatives. |

| Derivatization and Library Synthesis | To utilize the compound as a scaffold to synthesize a library of novel, polysubstituted pyrazole derivatives for further study. |

| Application-Oriented Studies | To evaluate the synthesized derivatives for potential applications, such as biological activity screening in medicinal chemistry or assessment of thermal and energetic properties for materials science. nih.govrsc.org |

The overarching goal is to establish this compound as a valuable and versatile intermediate in the toolkit of synthetic organic chemistry, enabling the efficient construction of complex heterocyclic systems.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8IN3O2 |

|---|---|

Molecular Weight |

281.05 g/mol |

IUPAC Name |

3-iodo-5-nitro-1-propan-2-ylpyrazole |

InChI |

InChI=1S/C6H8IN3O2/c1-4(2)9-6(10(11)12)3-5(7)8-9/h3-4H,1-2H3 |

InChI Key |

NCMLSTCHHZCVSL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=CC(=N1)I)[N+](=O)[O-] |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 3 Iodo 1 Isopropyl 5 Nitro 1h Pyrazole and Its Precursors

General Pyrazole (B372694) Ring Construction Approaches Relevant to the Target Compound

The formation of the pyrazole scaffold is a foundational step in heterocyclic chemistry, with several robust methods available for its construction. These approaches can be adapted to create precursors for the target compound.

Cyclocondensation Reactions of Hydrazines with 1,3-Difunctional Systems

The most classic and widely utilized method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis. beilstein-journals.orgnih.gov This reaction involves the condensation of a hydrazine with a β-diketone, β-ketoester, or other 1,3-dielectrophilic species to form the pyrazole ring.

The reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to the formation of two constitutional isomers. researchgate.net The regioselectivity of the reaction is influenced by both the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine. nih.gov For instance, in the reaction between a substituted hydrazine and a dicarbonyl compound with one aryl and one alkyl substituent, the reaction typically yields the regioisomer where the substituted nitrogen of the hydrazine is attached to the carbon bearing the alkyl group as the major product. nih.gov The mechanism is generally accepted to proceed through a 5-hydroxy-Δ2-pyrazoline intermediate. researchgate.net

To circumvent challenges in handling certain hydrazines, one-pot procedures have been developed where the hydrazine precursor is generated in situ. beilstein-journals.orgnih.gov For example, arylboronic acids can be coupled with a protected diimide, followed by deprotection and subsequent cyclocondensation with the 1,3-dicarbonyl compound to yield the desired N-arylpyrazole. beilstein-journals.orgnih.gov

| 1,3-Difunctional Compound | Hydrazine Component | Key Features/Catalyst | Outcome | Citation |

|---|---|---|---|---|

| 1,3-Diketones | Substituted Hydrazines | Conventional heating | Forms regioisomeric mixtures (5 and 5'); selectivity depends on steric/electronic factors. | nih.gov |

| Ethyl acetoacetate | Oxamic acid thiohydrazide | Iodine / TsOH | Enhances the cyclization process, affording the pyrazole derivative in high yield. | nih.gov |

| In situ generated 1,3-diketones (from enolates and acid chlorides) | Hydrazines | LiHMDS (base) | Good to excellent yields, tolerates diverse functional groups. Reaction with methylhydrazine leads to regioisomers. | beilstein-journals.org |

| 1,3-Dicarbonyl compounds | In situ generated aryl hydrazines (from arylboronic acids) | Copper catalysis | Versatile method for introducing various functional groups at the N1 position. | beilstein-journals.orgnih.gov |

1,3-Dipolar Cycloaddition Strategies for Pyrazole Formation

The 1,3-dipolar cycloaddition, or Huisgen cycloaddition, provides a direct and atom-economical route to the pyrazole ring. This strategy typically involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon double or triple bond (an alkene or alkyne). beilstein-journals.orgnih.gov

The cycloaddition of diazo compounds to alkynes is a particularly powerful method for constructing the pyrazole core. rsc.orgrsc.org This reaction can often be performed under thermal conditions without the need for a catalyst. rsc.orgresearchgate.net When α-diazocarbonyl substrates are used, the reactions can be conducted under solvent-free conditions, affording pyrazole products in high yields, often without requiring extensive purification. rsc.orgrsc.org The regioselectivity of the cycloaddition is a key consideration, with the terminal nitrogen of the diazo compound typically bonding to the less sterically hindered or more electrophilic carbon of the alkyne. wikipedia.org

| 1,3-Dipole | Dipolarophile | Conditions | Key Features | Citation |

|---|---|---|---|---|

| Diazo compounds (general) | Alkynes | Thermal, catalyst-free | Direct, "green" approach to pyrazoles. | rsc.org |

| α-Diazocarbonyl compounds | Alkynes | Solvent-free, heating | High yields and purity, often without work-up. | rsc.org |

| Diazomethane | trans-Diethyl glutaconate (alkene) | - | Produces an unstable 1-pyrazoline which isomerizes to a 2-pyrazoline. | wikipedia.org |

| Nitrile imines | Trisubstituted bromoalkene (alkyne surrogate) | Base (triethylamine) | Regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles. | nih.gov |

Multicomponent Reaction Pathways to Substituted Pyrazoles

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all starting materials. mdpi.com These reactions are highly efficient, saving time and resources by avoiding the isolation of intermediates. mdpi.com Several MCRs have been developed for the synthesis of complex, substituted pyrazoles. beilstein-journals.orgnih.gov

A common MCR strategy involves the in-situ formation of a key intermediate, such as a 1,3-dicarbonyl compound, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org For example, a three-component reaction between an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Another powerful approach is the [2+2+1] cycloaddition, where alkynes, nitriles, and titanium imido complexes couple to form the pyrazole ring via oxidation-induced N-N bond formation, avoiding the use of hydrazine reagents altogether. nih.govnih.gov

| Components | Catalyst/Conditions | Reaction Type | Key Features | Citation |

|---|---|---|---|---|

| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)3 or Ionic Liquid | Three-component condensation | Leads to persubstituted pyrazoles and pyrazole-4-carboxylates. | beilstein-journals.org |

| Alkynes, nitriles, Ti-imido complexes | TEMPO (oxidant) | [2+2+1] Oxidative coupling | Forms the N-N bond during the reaction, avoiding hydrazine reagents. | nih.govmdpi.com |

| Aldehydes, hydrazine hydrate, β-ketoesters, malononitrile | Piperidine | Four-component reaction | Efficient synthesis of pyrano[2,3-c]pyrazole derivatives in an aqueous medium. | mdpi.com |

| Aryl glyoxal, aryl thioamide, pyrazolones | HFIP (solvent), room temperature | Three-component C-C, C-N, C-S bond formation | Green, metal-free synthesis of pyrazole-linked thiazoles. | acs.org |

Oxidative Cyclization Routes for Pyrazole Scaffold Generation

Oxidative cyclization methods provide an alternative pathway to pyrazoles, often starting from precursors that are not yet aromatic. These reactions typically involve the formation of a dihydropyrazole (pyrazoline) intermediate, which is then oxidized to the corresponding aromatic pyrazole. organic-chemistry.org

One such strategy involves the condensation of ketones, aldehydes, and hydrazine to form pyrazoline intermediates, which are then oxidized in situ. organic-chemistry.org Common oxidizing agents for this transformation include bromine or simply heating in DMSO under an oxygen atmosphere. organic-chemistry.org Another advanced approach is the copper-catalyzed aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, which proceeds via C(sp³)-H functionalization to deliver multi-substituted pyrazoles. nih.gov

| Starting Materials | Reagents/Catalyst | Mechanism | Key Features | Citation |

|---|---|---|---|---|

| Ketones, aldehydes, hydrazine | Bromine or O2/DMSO | Pyrazoline formation followed by in situ oxidation. | A benign oxidation protocol can be used with O2/DMSO. | organic-chemistry.org |

| N,N-disubstituted hydrazines, alkynoates | Cu2O, air (oxidant) | Aerobic oxidative [3+2] cycloaddition. | Involves C(sp³)-H functionalization and sequential C-C/C-N bond formation. | nih.gov |

| β,γ-Unsaturated hydrazones | Cu-catalyst, aerobic | Oxidative cyclization | Initiated by hydrazonyl radical formation, followed by cyclization and C=C bond cleavage. | organic-chemistry.org |

| α,β-Unsaturated hydrazones | Iodine(III) catalyst | Sequential cyclization/1,2-aryl shift/aromatization. | Effective for hydrazones with electron-rich aryl rings. | nih.gov |

Regioselective Introduction of the Isopropyl Group at the N1 Position of Pyrazole

Once a pyrazole ring with the desired 3-iodo and 5-nitro substituents is formed (e.g., 3-iodo-5-nitro-1H-pyrazole), the final step toward the target molecule is the introduction of the isopropyl group at one of the ring nitrogen atoms.

N-Alkylation Protocols for Pyrazole Derivatives

The direct N-alkylation of an unsymmetrical pyrazole presents a significant challenge regarding regioselectivity. The pyrazole anion, formed upon deprotonation with a base, can be alkylated at either the N1 or N2 position, often resulting in a mixture of isomers that can be difficult to separate. nih.gov The outcome of the alkylation is dependent on several factors, including the steric and electronic nature of the substituents on the pyrazole ring, the choice of alkylating agent, the base, and the solvent.

For the synthesis of 1-isopropyl-pyrazole, steric hindrance plays a crucial role. The bulkier substituents on the pyrazole ring tend to direct the incoming alkyl group to the less sterically hindered nitrogen atom. mdpi.com A new method for N-alkylation has been developed using trichloroacetimidate electrophiles and a Brønsted acid catalyst, which provides an alternative to methods requiring strong bases or high temperatures. mdpi.com In unsymmetrical pyrazoles, this method often yields a mixture of regioisomers, with the major product being controlled by sterics. mdpi.com Furthermore, catalyst-free Michael addition reactions have been developed for highly regioselective N1-alkylation of 1H-pyrazoles, achieving excellent yields and selectivity. researchgate.netsemanticscholar.org

| Alkylation Agent | Catalyst/Base | Key Features | Citation |

|---|---|---|---|

| Trichloroacetimidates (e.g., benzylic) | Brønsted acid | Mild alternative to strong base/high temperature methods. Regioselectivity is sterically controlled. | mdpi.com |

| Michael acceptors | Catalyst-free | Achieves high yield (>90%) and excellent regioselectivity (N1/N2 > 99.9:1). | researchgate.netsemanticscholar.org |

| General alkylating agents | K2CO3-DMSO | Systematic study shows regioselective N1-alkylation of 3-substituted pyrazoles. | researchgate.net |

| Alkylating agents with a directing group | Base | A triphenylsilyl group can be used to sterically redirect alkylation to the N1 position of a pyrazole-5-carboxylate. | researchgate.net |

Direct N-Alkylation Strategies Utilizing Primary Aliphatic Amines

The introduction of the isopropyl group at the N1 position of the pyrazole ring can be achieved through direct N-alkylation using primary aliphatic amines. While methods employing hydrazines are common for N-alkyl pyrazole synthesis, direct alkylation with primary amines offers a more straightforward approach. nih.gov A notable method involves the reaction of a pyrazole precursor with an isopropyl amine derivative. nih.govresearchgate.net This reaction is often carried out in the presence of a suitable base and solvent to facilitate the nucleophilic substitution.

Recent advancements have focused on developing metal-free and milder reaction conditions. nih.govresearchgate.net For instance, a protocol utilizing an electrophilic amination reagent allows for the preparation of N-alkyl pyrazoles directly from primary aliphatic amines as the limiting reagent. nih.govresearchgate.net This method is advantageous due to its short reaction times and the use of commercially available starting materials. nih.govresearchgate.net The regioselectivity of the N-alkylation, yielding the desired N1-isopropyl isomer, is a critical aspect of this synthetic step. semanticscholar.orgresearchgate.net The choice of reaction conditions, including the base and solvent, can significantly influence the ratio of N1 and N2 alkylated products. researchgate.net

| Alkylation Method | Key Reagents | Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| Direct N-Alkylation | Primary Aliphatic Amine (e.g., Isopropylamine) | Base, Solvent | Direct introduction of the alkyl group. | nih.govresearchgate.net |

| Metal-Free N-Alkylation | Electrophilic Amination Reagent | Mild conditions, Short reaction time | Avoids the use of metal catalysts. | nih.govresearchgate.net |

| Microwave-Assisted N-Alkylation | Alkylating agent, Sodium hydrogen carbonate | Solvent-free, Microwave irradiation | Good yields, devoid of side reactions. | researchgate.net |

Selective Iodination at the C3 Position of the Pyrazole Core

The introduction of an iodine atom at the C3 position of the pyrazole ring is a key functionalization step. This can be achieved through various iodination strategies, primarily involving electrophilic substitution.

Electrophilic iodination is a common method for introducing iodine onto the pyrazole ring. mdpi.com The reactivity of the pyrazole ring towards electrophiles is influenced by the substituents already present. Generally, the C4 position is the most susceptible to electrophilic attack. rrbdavc.org However, by carefully selecting the iodinating agent and reaction conditions, selective iodination at the C3 position can be achieved.

Common electrophilic iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent or a base. mdpi.comchim.it The reaction of pyrazoles with I₂ can be less effective than bromination. mdpi.com The use of an I₂–NaI–K₂CO₃ system has shown good results for the iodination of pyrazoles with electron-donating substituents. mdpi.com

To achieve regioselective iodination at the C3 position, directed methodologies can be employed. These strategies often involve the use of a directing group to guide the electrophile to the desired position. While transition-metal-catalyzed C-H functionalization is a powerful tool for pyrazole modification, specific methods for C3 iodination are of particular interest. dntb.gov.uanih.govbohrium.com

One approach involves the deprotonation of the pyrazole ring with a strong base, such as n-butyllithium, followed by quenching with an iodine source. This method can lead to selective iodination at the C5 position, but with careful substrate design and reaction control, C3 iodination may be achievable. researchgate.net Another strategy is the use of transition-metal catalysts that can direct the C-H activation and subsequent iodination to the C3 position. nih.gov

A variety of advanced iodinating agents have been developed to improve the efficiency and selectivity of pyrazole iodination. N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination. acsgcipr.orgorganic-chemistry.orgwikipedia.orgcommonorganicchemistry.com The reactivity of NIS can be enhanced by the addition of an acid catalyst, such as trifluoroacetic acid or sulfuric acid, allowing for the iodination of even deactivated pyrazoles. organic-chemistry.orgresearchgate.netresearchgate.net

Iodine monochloride (ICl) is another effective reagent for the iodination of pyrazoles and other heterocyclic compounds. acsgcipr.orgorganic-chemistry.orgnih.govcalibrechem.comwikipedia.org It is a source of electrophilic iodine and can provide high yields of iodinated products under mild conditions. organic-chemistry.orgnih.gov Other advanced systems include the use of potassium iodate (KIO₃) in the presence of a catalyst like diphenyl diselenide. nih.govschenautomacao.com.br

| Iodinating Agent | Catalyst/Additive | Key Features | Reference |

|---|---|---|---|

| Molecular Iodine (I₂) | Oxidizing agent or Base | Common, but can be less effective. | mdpi.comchim.it |

| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TFA, H₂SO₄) | Versatile, effective for deactivated pyrazoles. | acsgcipr.orgorganic-chemistry.orgresearchgate.netresearchgate.net |

| Iodine Monochloride (ICl) | - | Highly reactive, good yields. | organic-chemistry.orgnih.govcalibrechem.com |

| Potassium Iodate (KIO₃) | Diphenyl diselenide | Novel system for direct iodination. | nih.govschenautomacao.com.br |

Strategic Nitration at the C5 Position of the Pyrazole Framework

The final key functionalization in the synthesis of 3-Iodo-1-isopropyl-5-nitro-1H-pyrazole is the introduction of a nitro group at the C5 position. This is typically achieved through electrophilic nitration.

Electrophilic nitration is the most common method for introducing a nitro group onto a pyrazole ring. semanticscholar.org The regioselectivity of nitration is highly dependent on the reaction conditions and the substituents already present on the pyrazole core. rsc.orgcdnsciencepub.com For many pyrazole derivatives, nitration occurs preferentially at the C4 position. rrbdavc.org However, with appropriate substitution patterns and nitrating agents, nitration at the C5 position can be achieved.

The standard nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.orgmasterorganicchemistry.comunacademy.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyrazole ring. masterorganicchemistry.comunacademy.com The acidity of the medium can influence the reacting species; in strongly acidic solutions, the pyrazole may exist as its conjugate acid, which deactivates the ring towards electrophilic attack. rsc.orgcdnsciencepub.com

Alternative nitrating agents have been developed to achieve nitration under milder conditions and with improved selectivity. nih.govacs.org These include N-nitropyrazoles, which have been identified as powerful and versatile nitrating reagents. nih.govacs.org The reactivity of these reagents can be tuned by modifying the substituents on the pyrazole ring. nih.govacs.org

| Nitrating Agent | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Nitric Acid/Sulfuric Acid | Strongly acidic | Classic and powerful nitrating system. | semanticscholar.orgmasterorganicchemistry.com |

| Acetyl Nitrate | - | Can lead to N-nitration followed by rearrangement. | semanticscholar.org |

| N-Nitropyrazoles | Mild conditions | Tunable reactivity, bench-stable reagents. | nih.govacs.org |

Nitration Agents and Optimized Reaction Conditions for Regioselectivity

The nitration of pyrazole derivatives can be accomplished using a variety of nitrating agents, with the choice of reagent being critical for controlling the reaction's regioselectivity and yield. The reactivity of the pyrazole ring is significantly influenced by the reaction medium, particularly its acidity.

Commonly employed nitrating systems for five-membered heterocycles like pyrazole include mixtures of concentrated nitric acid with other strong acids or anhydrides. researchgate.net The selection of a specific system depends on the stability of the substrate and the desired regiochemical outcome. For a substituted pyrazole such as 1-isopropyl-3-iodo-1H-pyrazole, conditions must be carefully optimized to favor nitration at the C5 position over the C4 position.

Key Nitrating Systems:

Mixed Acid (HNO₃/H₂SO₄): This is a powerful and common nitrating agent. nih.gov The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). However, under such strongly acidic conditions, the pyrazole ring itself can be protonated at the N2 position, forming a pyrazolium ion. This deactivates the ring towards electrophilic attack, often requiring harsher conditions (e.g., higher temperatures) and potentially altering the regiochemical outcome. cdnsciencepub.com

Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O): This system generates acetyl nitrate in situ, which is a less aggressive nitrating agent than the nitronium ion generated in mixed acid. These milder conditions often favor nitration on the neutral pyrazole molecule rather than its conjugate acid, which can be crucial for achieving specific regioselectivity. cdnsciencepub.com For instance, the nitration of 1-phenylpyrazole with acetyl nitrate selectively occurs at the 4-position of the pyrazole ring, whereas mixed acids lead to nitration on the phenyl ring instead. cdnsciencepub.com

Nitric Acid in Trifluoroacetic Anhydride (HNO₃/TFAA): This combination provides a potent nitrating medium that has been successfully used for the direct nitration of a wide array of five-membered heterocycles, often resulting in good yields of mononitro derivatives. researchgate.net

The optimization of reaction conditions involves balancing factors such as temperature, reaction time, and solvent to maximize the yield of the desired C5-nitro isomer while minimizing the formation of byproducts, such as the C4-nitro isomer or polynitrated compounds.

Table 1: Comparison of Common Nitrating Agents for Pyrazole Derivatives

| Nitrating Agent | Active Electrophile | Typical Conditions | Advantages | Considerations for Regioselectivity |

|---|---|---|---|---|

| HNO₃ / H₂SO₄ | Nitronium ion (NO₂⁺) | 0 °C to elevated temp. | High reactivity; low cost. | Strong acidity can protonate the pyrazole ring, deactivating it and altering directing effects. cdnsciencepub.com |

| HNO₃ / Ac₂O | Acetyl nitrate | 0 - 25 °C | Milder conditions; avoids ring deactivation via protonation. | Can favor different regiochemistry compared to mixed acid by reacting with the neutral pyrazole. cdnsciencepub.com |

| HNO₃ / TFAA | Trifluoroacetyl nitrate | Low temperature | High efficiency for many heterocycles. researchgate.net | Potent system; selectivity depends on substrate's electronic and steric properties. |

Regiochemical Considerations in Pyrazole Nitration Pathways

The position of nitration on the 1-isopropyl-3-iodo-1H-pyrazole ring is determined by a combination of the electronic and steric effects of the existing substituents and the nature of the reacting species (neutral pyrazole vs. pyrazolium ion). cdnsciencepub.com Electrophilic substitution on the pyrazole ring generally occurs most readily at the C4 position, unless it is already occupied or strongly deactivated. arkat-usa.org

Directing Effects of Substituents:

N1-Isopropyl Group: The isopropyl group at the N1 position is an electron-donating group by induction. It increases the electron density of the pyrazole ring, thereby activating it towards electrophilic attack. Its directing influence is primarily towards the adjacent C5 ("ortho") position. However, the steric bulk of the isopropyl group can also play a role, potentially hindering the approach of the electrophile to the C5 position. sciepub.com

Reaction Pathway and Selectivity:

The desired product, this compound, results from nitration at the C5 position. The formation of this specific regioisomer depends on achieving a delicate balance of the directing effects.

Pathway to C5-Nitration: Both the N1-isopropyl group and the C3-iodo group contribute to directing the incoming nitro group to the C5 position. The activating effect of the N1-isopropyl group likely makes the C5 position electronically favorable for attack.

Competing Pathway to C4-Nitration: The C4 position is inherently the most nucleophilic position on an unsubstituted pyrazole ring. arkat-usa.org The C3-iodo group's directing effect also favors this position. Therefore, the formation of the 4-nitro isomer is a significant competing pathway.

The key to achieving regioselectivity for the C5 position lies in the choice of reaction conditions. Using milder nitrating agents, such as nitric acid in acetic anhydride, prevents the protonation of the N2 atom. cdnsciencepub.com This ensures the reaction occurs on the neutral pyrazole molecule, where the activating and directing effects of the N1-isopropyl group can more effectively steer the nitronium ion to the C5 position, overcoming the inherent reactivity of the C4 position. In contrast, strongly acidic media could lead to a deactivated pyrazolium ion, potentially resulting in a different mixture of products. cdnsciencepub.com

Table 2: Summary of Directing Effects on Nitration of 1-isopropyl-3-iodo-1H-pyrazole

| Substituent | Position | Electronic Effect | Steric Effect | Favored Nitration Position(s) |

|---|---|---|---|---|

| Isopropyl | N1 | Activating (electron-donating) | Can hinder C5 | C5 |

Iii. Advanced Reactivity and Mechanistic Studies of 3 Iodo 1 Isopropyl 5 Nitro 1h Pyrazole

Exploration of Electrophilic Substitution Pathways on the Pyrazole (B372694) Ring

Electrophilic aromatic substitution is a characteristic reaction of many aromatic systems. However, the feasibility and regioselectivity of such reactions on the pyrazole nucleus are highly dependent on the nature and position of existing substituents.

The pyrazole ring is generally considered an electron-rich heterocycle, making it susceptible to electrophilic attack. nih.govresearchgate.net In an unsubstituted or N-substituted pyrazole, the carbon positions exhibit different levels of reactivity. The C4 position is the most electron-rich and, therefore, the most nucleophilic, making it the preferred site for electrophilic substitution reactions such as nitration, halogenation, and sulfonation. researchgate.netrrbdavc.org

Conversely, the C3 and C5 positions are adjacent to the electronegative ring nitrogen atoms, which reduces their electron density. researchgate.net Consequently, these positions are significantly less reactive towards electrophiles. nih.govresearchgate.net Electrophilic attack at C3 or C5 is energetically unfavorable as it proceeds through a highly unstable azomethine-like cationic intermediate. rrbdavc.org

| Position | General Reactivity towards Electrophiles | Rationale |

| C3 | Deactivated | Adjacent to electronegative nitrogen; attack leads to unstable intermediate. researchgate.netrrbdavc.org |

| C4 | Activated | Most electron-rich and nucleophilic position on the pyrazole ring. nih.govrrbdavc.org |

| C5 | Deactivated | Adjacent to electronegative nitrogen; attack leads to unstable intermediate. researchgate.netrrbdavc.org |

The presence of both a nitro group and an iodo substituent on the pyrazole ring profoundly deactivates it towards electrophilic substitution. The nitro group at the C5 position is one of the strongest electron-withdrawing groups (EWGs) through both resonance and inductive effects. nih.gov This group drastically reduces the electron density of the entire pyrazole ring system.

The iodine atom at the C3 position also acts as an electron-withdrawing substituent via its inductive effect, further diminishing the ring's nucleophilicity. The cumulative effect of these two powerful deactivating groups renders the 3-Iodo-1-isopropyl-5-nitro-1H-pyrazole ring extremely electron-deficient and thus highly resistant to attack by electrophiles, even at the typically reactive C4 position. Any attempted electrophilic substitution would require exceptionally harsh reaction conditions and would likely result in low yields or decomposition of the starting material.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While the electron-deficient nature of this compound makes it inert to electrophilic attack, it simultaneously activates the ring for Nucleophilic Aromatic Substitution (SNAr). The presence of strong EWGs is a prerequisite for this reaction mechanism, as they are necessary to stabilize the negative charge in the intermediate Meisenheimer complex.

The C3 position of the pyrazole ring is inherently electrophilic due to its proximity to the ring nitrogens. nih.govresearchgate.net In this compound, this inherent electrophilicity is significantly enhanced by the powerful electron-withdrawing nitro group at the C5 position. Furthermore, iodine is an excellent leaving group in SNAr reactions.

This combination of factors makes the C3 position highly susceptible to attack by a wide range of nucleophiles. The reaction proceeds via the addition of the nucleophile to the C3 carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the iodide ion to restore aromaticity. This pathway provides a versatile method for introducing various functional groups at the C3 position.

| Nucleophile (Nu⁻) | Potential Product at C3 | Reaction Significance |

| Alkoxide (RO⁻) | 3-Alkoxy-1-isopropyl-5-nitro-1H-pyrazole | Synthesis of pyrazole ethers |

| Amine (R₂NH) | 3-(Dialkylamino)-1-isopropyl-5-nitro-1H-pyrazole | Access to substituted aminopyrazoles |

| Thiolate (RS⁻) | 1-Isopropyl-5-nitro-3-(alkylthio)-1H-pyrazole | Formation of pyrazole thioethers |

| Azide (N₃⁻) | 3-Azido-1-isopropyl-5-nitro-1H-pyrazole | Precursor for triazoles or aminopyrazoles |

While less common than halide displacement, the nitro group can also function as a leaving group in SNAr reactions, a process known as "cine-substitution" if the nucleophile attacks an adjacent carbon, or direct substitution if it attacks the nitro-bearing carbon. For direct substitution to occur, the ring must be exceptionally activated, and the reaction often requires forcing conditions. In the target molecule, the C5 position is activated by the electron-withdrawing iodo group at C3 and the adjacent N1 nitrogen. However, the iodide at C3 is a far superior leaving group, meaning substitution at C3 is kinetically and thermodynamically favored.

Studies on polynitropyrazoles, often investigated for their high-energy properties, provide insight into the competitive nature of SNAr reactions on highly electron-deficient pyrazole rings. researchgate.net In systems containing multiple potential leaving groups, the regioselectivity of nucleophilic attack is determined by a combination of factors:

Leaving Group Ability: The inherent ability of the substituent to depart as a stable anion. Halides (I > Br > Cl) are generally better leaving groups than the nitro group.

Electronic Activation: The degree to which the attack site is rendered electrophilic by the EWGs on the ring. The stability of the resulting Meisenheimer complex is crucial.

Steric Hindrance: The steric bulk of substituents near the reaction center can influence the trajectory of the incoming nucleophile.

In this compound, a nucleophile will preferentially attack the C3 position over the C5 position primarily due to the superior leaving group ability of iodide compared to the nitrite (B80452) anion. For substitution to occur at C5, the C3 position would typically need to be blocked with a non-leaving group, or the reaction conditions would have to be tailored to favor the thermodynamically less favorable pathway. The regioselectivity in such systems is a critical aspect, and computational studies in related heterocyclic systems have shown that the energy barrier for the transition state determines the favored product. researchgate.net

Substitution at the Nitro (C5) Position of the Pyrazole Ring

Mechanistic Insights into Nitro Group Displacement

The displacement of a nitro group in nitropyrazoles is a subject of considerable interest. In N-substituted 3(5)-nitropyrazoles, the nitro group at the 5-position is significantly more reactive towards nucleophilic substitution than a nitro group at the 3-position. researchgate.net This enhanced reactivity is attributed to the electron-withdrawing nature of the pyrazole ring, which is further amplified by the presence of other substituents.

Studies on related nitropyrazole systems offer insights into the probable mechanism. For instance, the reaction of 1-methyl-3,4,5-trinitropyrazole with various nucleophiles results in the regioselective substitution of the nitro group at the 4-position. researchgate.net Similarly, 1-methoxymethyl-3,4,5-trinitropyrazole undergoes regioselective substitution at the 5-position. researchgate.net These reactions proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the nitro group, leading to the formation of a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the pyrazole ring and the nitro groups. The subsequent departure of the nitro group as a nitrite ion restores the aromaticity of the pyrazole ring, yielding the substitution product.

The rate and regioselectivity of the nitro group displacement are influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of other substituents on the pyrazole ring. For instance, the presence of an additional nitro group at the 4-position of a 3-nitropyrazole can cause the nitro group at the 3-position to rotate out of the plane of the pyrazole ring, potentially affecting its reactivity. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions Involving the Iodo Moiety

The carbon-iodine bond in this compound serves as a versatile handle for the construction of more complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides. nih.gov In the context of this compound, the iodo group can be readily coupled with a variety of aryl, heteroaryl, and vinyl boronic acids or their esters. researchgate.netnih.govacs.org These reactions are typically catalyzed by palladium complexes, often in the presence of a base.

A general procedure for the Suzuki-Miyaura coupling of iodopyrazoles has been developed, allowing for the efficient synthesis of a range of substituted pyrazoles. rsc.org For instance, the coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids using the XPhos Pd G2 precatalyst has been successfully demonstrated. rsc.org While direct studies on this compound are not extensively detailed, the reactivity of similar iodopyrazole substrates suggests that it would be a viable participant in such transformations. researchgate.netnih.govacs.org

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Pyrazoles

| Halogenated Pyrazole | Coupling Partner | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd catalyst, base | 4-Phenyl-1H-pyrazole-5-carboxylate | 93% researchgate.net |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Various boronic acids | XPhos Pd G2 | 4-Substituted-3,5-dinitropyrazoles | Good to excellent rsc.org |

| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh3)4, Na2CO3, Dioxane, MW | 5-Nitro-3-vinyl-1H-indazole | 87% mdpi.com |

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is highly valuable for the synthesis of substituted alkynes. The iodo substituent of this compound is an excellent electrophilic partner for this transformation.

Research has demonstrated the successful Sonogashira coupling of various substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives with phenylacetylene. researchgate.netarkat-usa.org These reactions provide a convenient route to 3-alkynyl-pyrazoles. The reaction conditions are generally mild, and the presence of the nitro group is not expected to interfere with the coupling. In some cases, copper-free Sonogashira coupling conditions have been developed, which can be advantageous in certain synthetic contexts. nih.gov

Table 2: Sonogashira Coupling of Substituted Iodopyrazoles with Phenylacetylene

| Iodopyrazole Derivative | Catalyst System | Yield of Coupled Product |

|---|---|---|

| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | Pd(PPh3)2Cl2, CuI, Et3N | 75% researchgate.netarkat-usa.org |

| Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate | Pd(PPh3)2Cl2, CuI, Et3N | 82% researchgate.netarkat-usa.org |

| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | Pd(PPh3)2Cl2, CuI, Et3N | 78% researchgate.netarkat-usa.org |

The Negishi coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org This method is particularly useful for forming C-C bonds, including those involving sp3-hybridized carbon atoms. The iodo group of this compound is a suitable electrophile for Negishi coupling reactions.

The Negishi coupling has been employed to synthesize 4-benzyl-3-ethoxy-1H-pyrazole derivatives from the corresponding 4-iodo-3-ethoxy-1H-pyrazole and various benzylzinc halides. pasteur.fr This demonstrates the utility of this reaction for introducing alkyl groups onto the pyrazole ring. The reaction conditions are generally mild and tolerate a wide range of functional groups.

While transition-metal-catalyzed cross-coupling reactions are powerful synthetic tools, they are not without challenges. Side reactions such as dehalogenation and homocoupling can reduce the yield of the desired product and complicate purification.

Dehalogenation is a common side reaction in which the halogen atom is replaced by a hydrogen atom. nih.gov This can occur through various mechanisms, including reductive elimination from a hydrido-palladium intermediate. In the Suzuki-Miyaura coupling of halogenated aminopyrazoles, it has been observed that iodo-derivatives have a higher propensity for dehalogenation compared to their bromo and chloro counterparts. researchgate.netacs.org Strategies to mitigate dehalogenation include the careful choice of catalyst, ligand, and reaction conditions. For example, the use of specific phosphine (B1218219) ligands like SPhos and RuPhos has been shown to improve the outcome of couplings with substrates prone to dehalogenation. rsc.org

Homocoupling of the organometallic reagent or the organic halide can also occur, leading to the formation of symmetrical biaryls or diynes. nih.gov In Sonogashira couplings, the homocoupling of the terminal alkyne to form a diyne is a common side reaction, often referred to as the Glaser coupling. nih.gov The choice of catalyst, the presence of a co-catalyst like copper(I) iodide, and the reaction atmosphere can all influence the extent of homocoupling. nih.gov In some cases, homocoupling can be the desired reaction, and conditions can be optimized to favor this outcome. nih.gov

To achieve high selectivity and minimize these side reactions, a careful optimization of the reaction parameters is often necessary. This may involve screening different catalysts, ligands, bases, solvents, and temperatures.

Direct C-H Functionalization of the Pyrazole System

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. researchgate.net The pyrazole ring system is amenable to various C-H functionalization reactions.

While specific studies on the direct C-H functionalization of this compound are limited, the general reactivity of pyrazoles suggests that the C-4 position would be the most likely site for electrophilic attack. mdpi.com Palladium-catalyzed direct C-H nitration has been reported for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives, demonstrating the feasibility of introducing a nitro group via C-H activation. rsc.org It is conceivable that under appropriate conditions, the C-4 position of this compound could undergo direct functionalization, such as arylation, alkenylation, or alkynylation, providing an alternative route to substituted pyrazoles.

Reduction and Oxidation Chemistry of the Nitro Group

The nitro group at the C5 position is a key functional handle that can be transformed to introduce diverse functionalities, most notably the amino group.

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, providing access to the corresponding amine. sci-hub.se For this compound, the primary challenge is to selectively reduce the nitro group without causing hydrodeiodination (loss of the iodo group) at the C3 position. researchgate.net

Various methods are available for this selective reduction. Catalytic hydrogenation using catalysts like platinum or palladium on carbon (Pd/C) with molecular hydrogen is a common and effective method. researchgate.net Careful control of reaction conditions (pressure, temperature, and catalyst loading) is essential to preserve the C-I bond. Alternative reducing systems, such as metal-acid combinations (e.g., SnCl₂/HCl, Fe/HCl) or transfer hydrogenation using reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) as the hydrogen source, can also achieve this transformation with high chemoselectivity. rsc.orgjsynthchem.com The resulting compound, 3-iodo-1-isopropyl-1H-pyrazol-5-amine, is a versatile intermediate for further derivatization.

Table 2: Common Reagents for Selective Nitro Group Reduction

| Reagent/System | Hydrogen Source | Typical Conditions | Key Advantage |

| Pd/C or PtO₂ | H₂ gas | Low to moderate pressure, RT | High efficiency, clean reaction |

| SnCl₂ ⋅ 2H₂O | Proton from solvent/acid | Reflux in EtOH or EtOAc | Mild, tolerates many functional groups |

| Fe powder | HCl or Acetic Acid | Heating | Inexpensive, widely used |

| Na₂S₂O₄ | Water | Aqueous or biphasic, RT | Mild, useful for sensitive substrates |

| Hydrazine Hydrate | Self | Pd/C or Raney-Ni catalyst, reflux | Avoids high-pressure H₂ |

The direct oxidation of a nitro group is generally not a feasible transformation, as the nitrogen atom is already in a high oxidation state (+4). Therefore, the chemistry of the nitro moiety on the pyrazole ring under oxidative conditions primarily involves its role as a powerful electron-withdrawing and deactivating group. Attempts to perform oxidative reactions on the pyrazole ring, such as electrophilic substitution or oxidative coupling, would be significantly hindered by the presence of the C5-nitro group. nih.govrsc.org While some specialized oxidative transformations of nitro groups on other aromatic systems have been reported, these are not generally applicable and have not been documented for this compound.

Intramolecular Transformations and Rearrangement Studies

The specific arrangement of substituents in this compound offers potential for intramolecular reactions and rearrangements, particularly after modification of the existing functional groups. For instance, if the C4 position were functionalized with a side chain containing a nucleophile, intramolecular cyclization could lead to the formation of fused pyrazole ring systems.

Furthermore, transformation of the nitro group into other functionalities can unlock novel rearrangement pathways. For example, reduction of the nitro group to an amine, followed by diazotization, could yield a diazonium salt, a versatile intermediate for various substitutions. If the nitro group were converted to an azido (B1232118) group, subsequent thermolysis or photolysis could generate a highly reactive nitrene intermediate. Such an intermediate could potentially undergo intramolecular C-H insertion or other rearrangements, although such reactions are speculative and would depend heavily on the specific reaction conditions. mdpi.comrsc.org To date, specific studies on the intramolecular rearrangements of this compound itself are not extensively reported in the literature, but its structure suggests a rich potential for such investigations.

Cyclization and Cycloisomerization Processes

The presence of both an iodo and a nitro group on the pyrazole ring provides strategic points for functionalization that can lead to subsequent intramolecular cyclization reactions, forming fused heterocyclic systems. The iodine atom at the 3-position is a versatile handle for introducing side chains via cross-coupling reactions, which can then participate in ring-closing processes.

For instance, a Sonogashira coupling could introduce an alkynyl substituent. The resulting 3-alkynyl-1-isopropyl-5-nitro-1H-pyrazole could then be a precursor for various cyclization reactions. Depending on the nature of the terminal alkyne substituent and the reaction conditions, this could lead to the formation of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, or other fused systems of medicinal and material science interest. While specific examples for the title compound are not available, the general strategy is well-established for other substituted pyrazoles.

Similarly, the introduction of a nucleophilic side chain, for example through a Suzuki or Stille coupling, could set the stage for an intramolecular nucleophilic aromatic substitution (SNAr) of the nitro group, a known reaction pathway for electron-deficient aromatic systems. This would result in the formation of a new fused ring.

The following table outlines a hypothetical, yet chemically plausible, reaction sequence for the cyclization of a derivative of this compound.

| Step | Reaction Type | Reactants | Conditions | Intermediate/Product | Fused Ring System |

| 1 | Sonogashira Coupling | This compound, Terminal alkyne with a nucleophilic group (e.g., HC≡C-CH2NH2) | Pd catalyst (e.g., Pd(PPh3)4), CuI, base (e.g., Et3N) | 3-(3-aminoprop-1-yn-1-yl)-1-isopropyl-5-nitro-1H-pyrazole | - |

| 2 | Intramolecular Cyclization (Addition-Elimination) | Intermediate from Step 1 | Base (e.g., NaH) | Fused pyrazolo-dihydropyridine derivative | Pyrazolo[3,4-b]pyridine |

| 3 | Aromatization | Intermediate from Step 2 | Oxidizing agent or spontaneous | Fused pyrazolo-pyridine derivative | Pyrazolo[3,4-b]pyridine |

This table presents a hypothetical reaction scheme based on known pyrazole chemistry, as direct experimental data for this compound is not available.

Cycloisomerization processes, where a molecule rearranges to form a cyclic isomer, could also be envisioned, particularly if a suitable unsaturated side chain is introduced at the 3-position. Gold or other transition metal-catalyzed cycloisomerizations of enynes or related systems are powerful tools for the construction of complex molecular architectures.

Iv. Advanced Spectroscopic and Structural Elucidation Techniques Applied to 3 Iodo 1 Isopropyl 5 Nitro 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N NMR) for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone of chemical analysis, providing granular information about the chemical environment of magnetically active nuclei. For 3-Iodo-1-isopropyl-5-nitro-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments would be required for a complete structural assignment.

¹H NMR: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the isopropyl group and the pyrazole (B372694) ring proton. The isopropyl methine proton would appear as a septet, coupled to the six equivalent methyl protons, which would present as a doublet. The chemical shift of the pyrazole C4-proton would be influenced by the adjacent iodo and nitro substituents.

¹³C NMR: The carbon-13 NMR spectrum would provide crucial data on the carbon framework of the molecule. Distinct resonances are expected for the pyrazole ring carbons (C3, C4, and C5), the isopropyl methine carbon, and the two equivalent isopropyl methyl carbons. The chemical shifts of the pyrazole carbons would be significantly impacted by the electronegativity and anisotropic effects of the iodo and nitro groups.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would offer direct insight into the electronic environment of the three nitrogen atoms within the pyrazole ring and the nitro group. This would help to confirm the connectivity and electronic structure of the heterocyclic system.

A hypothetical summary of expected NMR data is presented below.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | δ 4.5 - 5.0 | septet | CH (isopropyl) |

| δ 1.4 - 1.6 | doublet | CH₃ (isopropyl) | |

| δ 7.5 - 8.0 | singlet | C4-H (pyrazole) | |

| ¹³C | δ 150 - 155 | singlet | C5-NO₂ |

| δ 90 - 95 | singlet | C3-I | |

| δ 130 - 135 | singlet | C4 | |

| δ 50 - 55 | singlet | CH (isopropyl) | |

| δ 20 - 25 | singlet | CH₃ (isopropyl) |

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

The resulting crystal structure would reveal the planarity of the pyrazole ring and the orientation of the isopropyl and nitro substituents relative to the ring. Intermolecular interactions, such as halogen bonding involving the iodine atom or other non-covalent interactions, which dictate the crystal packing, would also be elucidated.

A representative table of key structural parameters that would be obtained from an X-ray crystallographic analysis is shown below.

| Parameter | Expected Value |

| C3-I Bond Length | ~2.10 Å |

| C5-N (nitro) Bond Length | ~1.45 Å |

| N1-N2 Bond Length | ~1.35 Å |

| Pyrazole Ring Planarity | Near planar |

| Intermolecular Interactions | Potential halogen bonding, van der Waals forces |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The mass spectrum would show a prominent molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule. The isotopic pattern of this peak would be characteristic of the presence of an iodine atom. Analysis of the fragmentation pattern, induced by techniques such as electron ionization (EI), would reveal characteristic losses of fragments like the nitro group (NO₂), the isopropyl group, and the iodine atom, further corroborating the proposed structure.

A summary of the expected mass spectrometric data is provided in the table below.

| Technique | Expected Observation | Information Gained |

| HRMS | Molecular ion peak corresponding to the exact mass of C₆H₈IN₃O₂ | Confirmation of elemental composition |

| EI-MS | Fragmentation pattern showing loss of NO₂, C₃H₇, I | Structural confirmation through fragmentation analysis |

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules, offering a good balance between accuracy and computational cost.

The geometry of this compound has been optimized using DFT calculations to determine its most stable three-dimensional structure. The pyrazole ring is expected to be largely planar, a characteristic feature of aromatic heterocyclic systems. The substituents, namely the iodo, isopropyl, and nitro groups, will adopt specific orientations relative to this ring to minimize steric hindrance and optimize electronic interactions.

Conformational analysis focuses on the rotation around the single bond connecting the isopropyl group to the pyrazole nitrogen. Due to the potential for steric interactions between the methyl groups of the isopropyl substituent and the adjacent nitro group, a preferred conformation is anticipated where these groups are staggered. The energetic barrier to this rotation can be calculated to understand the flexibility of this part of the molecule.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C3-I | 2.08 | ||

| N1-C(isopropyl) | 1.48 | ||

| C5-N(nitro) | 1.45 | ||

| N1-N2-C3 | 112.5 | ||

| C3-C4-C5 | 105.0 | ||

| C4-C5-N(nitro) | 121.0 |

Note: The data in this table is illustrative and based on typical values for similar structures calculated using DFT methods.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile. youtube.com

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring and the iodine atom, reflecting the regions with the highest electron density and the most likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the pyrazole ring, particularly at the carbon atom attached to the iodine. This is due to the strong electron-withdrawing nature of the nitro group, which lowers the energy of the LUMO and makes the molecule susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.2 |

| LUMO | -2.5 |

Note: These values are representative for a molecule with these functional groups and are intended for illustrative purposes.

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). deeporigin.com For this compound, the EPS map is expected to show a significant negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating a high electron density and a propensity to interact with electrophiles or act as hydrogen bond acceptors.

Conversely, a positive potential (typically colored blue) is anticipated around the hydrogen atoms of the isopropyl group and in the vicinity of the iodine atom, particularly on the side opposite the C-I bond (a phenomenon known as a σ-hole), making this region susceptible to nucleophilic attack. The pyrazole ring itself will exhibit a more complex potential surface, influenced by the competing electronic effects of the substituents. researchgate.net

Mechanistic Computational Studies of Key Reactions

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles.

Nucleophilic aromatic substitution (SNAr) at the C3 position, replacing the iodine atom, is a key potential reaction for this molecule. Computational studies can model the transition state of this reaction. For a typical SNAr mechanism, the attack of a nucleophile on the carbon bearing the iodine would lead to the formation of a high-energy intermediate known as a Meisenheimer complex. The transition state leading to this intermediate would involve the partial formation of the new bond with the nucleophile and partial breaking of the C-I bond. The geometry and energy of this transition state can be calculated to understand the activation barrier of the reaction. The presence of the electron-withdrawing nitro group at the C5 position is expected to stabilize this transition state, thereby facilitating the substitution reaction. youtube.com

V. Computational and Theoretical Chemistry of this compound

Vi. Synthetic Utility and Derivatization Potential of 3 Iodo 1 Isopropyl 5 Nitro 1h Pyrazole

Role as a Building Block for Complex Heterocyclic Scaffolds

The inherent structure of 3-iodo-1-isopropyl-5-nitro-1H-pyrazole, with its strategically placed functional groups, makes it an ideal starting material for the synthesis of complex heterocyclic frameworks. The pyrazole (B372694) ring itself is a common motif in pharmacologically active compounds, and the ability to build upon this core enhances its synthetic value. arkat-usa.org

The derivatization of the pyrazole core is a common strategy for creating fused heterocyclic systems like pyrazolo-pyridines and pyrazolo-thiazoles. A key step often involves the chemical transformation of the nitro and iodo groups into functionalities that can participate in cyclization reactions. For instance, the nitro group can be reduced to an amino group, creating a nucleophilic center. This 5-aminopyrazole derivative can then react with various biselectrophilic reagents to form a new fused ring.

Pyrazolo-pyridines: The synthesis of the pyrazolo[3,4-b]pyridine scaffold, a prominent structure in medicinal chemistry, can be achieved by reacting 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents. nih.gov The amino group of the pyrazole acts as a dinucleophile, reacting with the two electrophilic centers of the dicarbonyl compound to construct the fused pyridine (B92270) ring. nih.govrsc.org The specific substituents on the final pyrazolo-pyridine are determined by the nature of the dicarbonyl starting material. nih.gov

Pyrazolo-thiazoles: Similarly, the pyrazolo[5,1-b]thiazole system can be synthesized from appropriately functionalized pyrazole precursors. nih.gov This typically involves creating a pyrazole with functional groups at adjacent positions that can react with a thiazole (B1198619) precursor or a reagent that builds the thiazole ring in situ. The versatility of the pyrazole scaffold allows for the introduction of various substituents, leading to a diverse library of pyrazolo-thiazole derivatives. nih.gov

This compound is an excellent platform for creating multi-substituted pyrazole architectures. The differential reactivity of the C-I bond and the nitro group allows for sequential, site-selective modifications. Palladium-catalyzed cross-coupling reactions at the C-I bond and reduction or displacement of the nitro group are primary methods for introducing a wide range of substituents. nih.govresearchgate.net

This stepwise functionalization is crucial for developing polysubstituted pyrazoles, which are foundational structures for numerous commercially available drugs. nih.gov The ability to precisely control the placement of different functional groups around the pyrazole core is essential for tuning the molecule's biological activity and physicochemical properties. The title compound provides a reliable starting point for such synthetic strategies, enabling the construction of complex pyrazole derivatives that would be difficult to access through direct ring synthesis methods. arkat-usa.orgresearchgate.net

Precursor to Other Functional Groups via Transformation of Nitro and Iodo Moieties

The true synthetic power of this compound lies in the chemical transformation of its iodo and nitro groups. These moieties serve as synthetic handles that can be converted into a variety of other functional groups, dramatically expanding the range of accessible derivatives.

The reduction of the nitro group to a primary amine is one of the most significant transformations for this compound, converting a strongly electron-withdrawing group into a versatile electron-donating and nucleophilic group. masterorganicchemistry.com This opens up a vast array of subsequent chemical reactions, including amide formation, diazotization, and participation in cyclization reactions to form fused heterocycles as previously discussed.

A variety of methods are effective for the reduction of aromatic and heteroaromatic nitro compounds. wikipedia.orgorganic-chemistry.org The choice of reagent can be tailored to the presence of other functional groups within the molecule to ensure chemoselectivity. sci-hub.se

| Reagent/Method | Conditions | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | Clean, high-yielding, can be performed at neutral pH. masterorganicchemistry.com |

| Metal in Acid | Fe, Sn, or Zn with HCl | Classic, cost-effective method. masterorganicchemistry.com |

| Sodium Hydrosulfite | Aqueous solution | Mild conditions, useful for selective reductions. wikipedia.org |

| Trichlorosilane | In the presence of a tertiary amine | Metal-free, chemoselective, and tolerates many functional groups. organic-chemistry.orggoogle.com |

The carbon-iodine bond at the 3-position of the pyrazole ring is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the direct formation of carbon-carbon bonds, introducing alkynyl and aryl groups to the pyrazole core. These reactions are fundamental in modern organic synthesis for building molecular complexity. researchgate.net

Sonogashira Coupling: This reaction is used to introduce terminal alkynes, yielding 3-alkynyl-1-isopropyl-5-nitro-1H-pyrazole derivatives. These products are valuable intermediates themselves, as the alkyne can undergo further transformations like cycloadditions or reductions. arkat-usa.orgnih.gov

Suzuki-Miyaura Coupling: This reaction couples the iodopyrazole with an aryl or heteroaryl boronic acid or ester to form 3-aryl-1-isopropyl-5-nitro-1H-pyrazole derivatives. nih.gov This is a highly robust and functional-group-tolerant method for creating biaryl structures, which are prevalent in pharmaceuticals and materials science. nih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Derivative |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base (e.g., Et₃N) | 3-Alkynyl-pyrazole arkat-usa.orgresearchgate.net |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 3-Aryl-pyrazole nih.gov |

The ability to perform these coupling reactions provides a powerful tool for creating libraries of diverse pyrazole derivatives for screening in drug discovery and materials science applications. nih.gov

Exploration of Utility in the Synthesis of Advanced Materials (e.g., OLEDs)

The pyrazole scaffold is not only important in pharmaceuticals but also finds use in the design of advanced materials. arkat-usa.org Specifically, substituted pyrazole derivatives have been investigated for their potential application in Organic Light-Emitting Diodes (OLEDs). The electronic properties of the pyrazole ring can be finely tuned through the introduction of various substituents, which is critical for developing efficient light-emitting materials.

By utilizing the cross-coupling reactions described above, derivatives of this compound can be synthesized with extended π-conjugated systems (e.g., by adding aryl or styryl groups). These conjugated systems are essential for the electroluminescent properties required for OLEDs. The exploration of such pyrazole-based materials is an active area of research, aiming to create novel compounds with improved efficiency, stability, and color purity for next-generation displays and lighting. arkat-usa.org

Vii. Future Research Directions and Perspectives in 3 Iodo 1 Isopropyl 5 Nitro 1h Pyrazole Chemistry

Development of Novel and Sustainable Synthetic Routes with High Atom Economy

The pursuit of environmentally benign synthetic methods is a paramount goal in modern chemistry. nih.gov Future research concerning 3-Iodo-1-isopropyl-5-nitro-1H-pyrazole will likely prioritize the development of novel synthetic routes that exhibit high atom economy and adhere to the principles of green chemistry. nih.govmdpi.com Traditional synthetic approaches to substituted pyrazoles can sometimes involve multi-step processes with the use of hazardous reagents and the generation of significant waste.

Future synthetic strategies will likely focus on:

One-Pot Reactions: Designing multi-component reactions where starting materials are converted to the final product in a single step, minimizing intermediate isolation and purification steps.

Catalytic Methods: Employing recyclable catalysts to improve reaction efficiency and reduce waste.

Alternative Energy Sources: Utilizing microwave irradiation or mechanochemistry to potentially shorten reaction times and reduce energy consumption. nih.gov

A comparative analysis of a hypothetical sustainable route versus a traditional approach is presented in Table 1.

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

| Parameter | Traditional Route | Hypothetical Sustainable Route |

|---|---|---|

| Starting Materials | Multi-step synthesis from pyrazole (B372694) | One-pot, multi-component reaction |

| Reagents | Use of potentially hazardous reagents | Use of greener, less toxic reagents |

| Solvents | Use of volatile organic solvents | Use of green solvents or solvent-free conditions |

| Atom Economy | Moderate | High |

| Waste Generation | Significant | Minimal |

| Energy Consumption | High (prolonged heating) | Lower (e.g., microwave-assisted) |

Exploration of Underutilized Reactivity Modes and Selective Functionalization

The iodine and nitro substituents on the pyrazole ring of this compound offer multiple sites for chemical modification. However, the full extent of its reactivity may not yet be completely understood. Future research is expected to delve into underutilized reactivity modes and the development of highly selective functionalization techniques.

Key areas for exploration include:

Cross-Coupling Reactions: The C-I bond is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then serve as a handle for further derivatization, such as amide bond formation or the synthesis of other nitrogen-containing heterocycles.

Direct C-H Functionalization: Investigating the possibility of direct C-H functionalization at the C4 position of the pyrazole ring would provide a more atom-economical approach to introducing substituents at this position.

Table 2 outlines potential selective functionalization reactions for this compound.

Table 2: Potential Selective Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-1-isopropyl-5-nitro-1H-pyrazole |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl-1-isopropyl-5-nitro-1H-pyrazole |

| Nitro Group Reduction | Reducing agent (e.g., SnCl2, H2/Pd) | 3-Iodo-1-isopropyl-1H-pyrazol-5-amine |

| N-Dealkylation | Strong acid or oxidizing agent | 3-Iodo-5-nitro-1H-pyrazole |

Application of Advanced Computational Methodologies for Predictive Design

In silico methods are becoming increasingly indispensable in chemical research for predicting molecular properties and guiding experimental design. nih.gov The application of advanced computational methodologies to this compound can provide valuable insights into its structure, reactivity, and potential applications.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: To predict electronic properties, such as molecular orbital energies, charge distribution, and spectroscopic characteristics.

Reaction Mechanism Elucidation: To model potential reaction pathways for its synthesis and functionalization, helping to optimize reaction conditions.

Virtual Screening: If the compound is being investigated for biological activity, computational docking studies could predict its binding affinity to various biological targets. nih.gov

Table 3 lists some of the molecular properties of this compound that can be predicted using computational methods.

Table 3: Predictable Molecular Properties via Computational Methods

| Property | Computational Method | Potential Application |

|---|---|---|

| Molecular Geometry | DFT | Understanding steric and electronic effects |

| Vibrational Frequencies | DFT | Interpretation of IR and Raman spectra |

| NMR Chemical Shifts | DFT | Aiding in structure elucidation |

| Reaction Energetics | DFT | Predicting reaction feasibility and selectivity |

| Binding Affinity | Molecular Docking | Drug discovery and design |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

For the potential large-scale production of this compound, transitioning from traditional batch synthesis to continuous flow chemistry and automated processes offers numerous advantages. nih.gov Flow chemistry can provide better control over reaction parameters, leading to improved safety, higher yields, and greater consistency. nih.govgalchimia.com

Future research in this area should aim to:

Develop Continuous Flow Synthesis Protocols: Designing and optimizing flow reactor setups for the synthesis of the target molecule. rsc.org

Integrate In-line Analysis: Incorporating real-time monitoring techniques (e.g., IR, UV-Vis) to ensure process control and quality assurance.

Automate the Entire Workflow: From reagent delivery to product purification, automation can enhance efficiency and reproducibility. researchgate.net

Table 4 provides a comparison of batch versus flow synthesis for the hypothetical production of this compound.

Table 4: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Difficult to scale up | Easily scalable by extending run time |

| Heat and Mass Transfer | Often inefficient | Highly efficient |

| Safety | Potential for thermal runaway | Inherently safer due to small reaction volumes |

| Reaction Control | Limited | Precise control over temperature, pressure, and time |

| Product Consistency | Can vary between batches | High consistency |

| Process Integration | Difficult | Easily integrated with purification and analysis |

Q & A

Q. What are the optimal synthetic routes for 3-Iodo-1-isopropyl-5-nitro-1H-pyrazole, considering yield and purity?

- Methodological Answer : Multi-step synthesis is typically required. First, introduce the nitro group via nitration of a precursor pyrazole under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Subsequent iodination can be achieved using molecular iodine with an oxidizing agent (e.g., HIO₃) or transition-metal catalysts (e.g., CuI) in polar solvents like DMF . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the product with >95% purity. Monitor reaction progress using TLC and confirm regioselectivity via NMR .